methyl N-[(2S)-1-[(2S)-2-[4-[(6S)-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-4H-imidazol-4-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Description
Context of Direct-Acting Antivirals (DAAs) in Hepatitis C Virus (HCV) Virology Research
For decades, the treatment of HCV infection primarily relied on interferon-based therapies. nih.govresearchgate.net While these treatments offered some efficacy, they were often associated with significant side effects and limited success rates. nih.govresearchgate.netgutnliver.org The intensive research into HCV biology and its replication cycle following the virus's discovery in 1989 paved the way for the development of more targeted therapies. researchgate.netgutnliver.org This led to the emergence of direct-acting antivirals (DAAs), which are designed to interfere with specific steps in the HCV replication cycle by directly interacting with viral proteins or the viral genome. researchgate.netfda.govdovepress.com
DAAs have revolutionized the management of chronic hepatitis C, offering all-oral regimens with improved efficacy and more favorable profiles compared to interferon-based treatments. nih.govresearchgate.net The development of DAAs targeting different viral proteins, such as NS3/4A protease, NS5A protein, and NS5B polymerase, has been instrumental in achieving high rates of sustained virological response (SVR), effectively curing the infection in many patients. nih.govresearchgate.netgutnliver.org Elbasvir is a key example of a DAA that targets the NS5A protein, a critical component in the HCV life cycle. dovepress.comwikipedia.orgpatsnap.comdrugbank.comwikipedia.orgtga.gov.au
Historical Perspectives on Elbasvir Discovery and Developmental Research as an NS5A Inhibitor
The NS5A protein of the hepatitis C virus has been a significant focus of research efforts aimed at developing antiviral agents due to its critical role in viral replication. nih.govacs.org The discovery and development of NS5A inhibitors, including elbasvir, occurred within the broader context of seeking effective treatments for HCV. wikipedia.org NS5A is one of the seven nonstructural proteins that form a complex with viral RNA within infected cells, essential for initiating HCV replication. wikipedia.org
Early research in the NS5A inhibitor field led to the identification of compounds like MK-4882. nih.govacs.org While these early candidates showed promise in reducing viral load in preclinical studies, concerns regarding viral breakthrough highlighted the need for more potent compounds with broader activity against various HCV genotypes and resistance mutations. nih.gov
Further research efforts, involving modifications to the core scaffold of earlier compounds, such as the introduction of cyclic constraints, led to the discovery of tetracyclic inhibitors with improved virologic profiles. nih.gov This research ultimately led to the discovery of MK-8742, later named elbasvir. nih.govacs.org Elbasvir is a tetracyclic indole-based NS5A inhibitor. nih.gov Its development involved extensive structure-activity relationship (SAR) studies to optimize potency and activity against resistance-associated variants. acs.orgresearchgate.net Preclinical studies demonstrated elbasvir's impressive in vitro potency against HCV replicons across multiple genotypes. dovepress.comnih.govtaylorandfrancis.com
Overview of Elbasvir's Role in Modern Antiviral Strategies at the Molecular Level
Elbasvir functions as a highly potent and selective inhibitor of the hepatitis C virus NS5A protein. wikipedia.orgtga.gov.au NS5A is a multifunctional protein that is essential for both HCV RNA replication and virion assembly. dovepress.compatsnap.comdrugbank.comwikipedia.orgtga.gov.auacs.org By binding to NS5A, elbasvir disrupts critical stages of the viral life cycle, leading to a significant reduction in viral load. patsnap.com
The mechanism of action of elbasvir involves two primary effects at the molecular level:
Inhibition of HCV RNA Replication: NS5A is a crucial component of the membranous replication complex where viral RNA synthesis occurs. patsnap.com Elbasvir interacts with the NS5A protein, inducing conformational changes that impede its ability to support RNA replication. patsnap.com This action limits the production of new viral RNA molecules. patsnap.com
Disruption of Viral Assembly: Beyond its role in RNA replication, NS5A is also vital for the assembly and release of infectious viral particles. dovepress.compatsnap.comdrugbank.comwikipedia.orgtga.gov.au Elbasvir's binding to NS5A disrupts this assembly process, resulting in the formation of defective viral particles that are unable to initiate new infections. patsnap.com
While the precise role of NS5A is not fully understood, potential modes of action for NS5A inhibitors like elbasvir include blocking signaling interactions, altering the localization of NS5A within the host cell, and modifying the HCV replication complex. drugbank.comnih.gov Studies suggest that the inhibition of viral assembly might play a more significant role in reducing viral RNA levels compared to the reduction in viral replication alone. wikipedia.org NS5A inhibitors are thought to block the formation of the membranous web, a structure that protects the viral genome and serves as a primary site for replication and assembly. wikipedia.org This mechanism appears to be linked to NS5A inhibitors interfering with the formation of the PI4KIIIα-NS5A complex, which is essential for the synthesis of PI4P, a lipid involved in maintaining the integrity of the membranous web. wikipedia.org
Elbasvir has demonstrated potent antiviral activity against various HCV genotypes, including genotypes 1a, 1b, 2a, 3a, and 4a in vitro. dovepress.comtaylorandfrancis.comnih.gov However, resistance-associated substitutions (RASs) in the NS5A protein, particularly at amino acid positions 28, 30, 31, or 93, can impact the efficacy of elbasvir. drugbank.comtga.gov.auelsevier.es Despite this, elbasvir remains effective, particularly when used in combination with other DAAs like grazoprevir (B560101), which targets the NS3/4A protease. dovepress.comwikipedia.orgdrugbank.comtga.gov.auwikipedia.org The combination of elbasvir and grazoprevir has shown high sustained virological response rates in clinical trials for specific HCV genotypes. dovepress.comtaylorandfrancis.comnih.govsciencedaily.comnih.gov
Elbasvir is a component of fixed-dose combination therapies, such as Zepatier (elbasvir/grazoprevir), which have become a cornerstone of modern HCV treatment strategies. wikipedia.orgdrugbank.comacs.orgtaylorandfrancis.comwikipedia.org These combination products represent a successful approach for achieving a sustained virological response and effectively curing chronic hepatitis C. wikipedia.orgdrugbank.com
Here is a data table summarizing some of the in vitro activity data for Elbasvir against different HCV genotypes:
| HCV Genotype | Median EC50 (pM) | Source |
| 1a | 4 | dovepress.com |
| 1b | 3 | dovepress.com |
| 2a | 3 | dovepress.com |
| 2b | 3 | dovepress.com |
| 3a | 400 | dovepress.com |
| 4a | 140 | dovepress.com |
| 5a | 0.3 | dovepress.com |
| 6 | 1 | dovepress.com |
Note: EC50 represents the half maximal effective concentration.
Here is a data table showing the impact of certain NS5A resistance-associated substitutions on Elbasvir's activity:
| NS5A Substitution | Genotype | Fold Shift in EC50 | Source |
| M28V | 1a | Active | tga.gov.au |
| Q30L | 1a | Active | tga.gov.au |
| L28M/V | 1b | Active | tga.gov.au |
| R30Q | 1b | Active | tga.gov.au |
| L31V | 1b | Active | tga.gov.au |
| Y93C | 1b | Active | tga.gov.au |
| M31V | 4 | Active | tga.gov.au |
| Y93H | 1a | Reduced activity | drugbank.comelsevier.es |
| L31V | 1a | Improved potency against | researchgate.net |
| Y93H | 1a | Improved potency against | researchgate.net |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. |
|---|---|
CAS No. |
1370468-36-2 |
Molecular Formula |
C49H55N9O7 |
Molecular Weight |
882.0 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[4-[(6S)-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-4H-imidazol-4-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,35,37-38,41-43,47H,10-11,14-15,20-21H2,1-6H3,(H,54,61)(H,55,62)/t35?,37-,38-,41-,42-,43?,47-/m0/s1 |
InChI Key |
UXXFHLOGQYUBLD-JFOPJMDSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |
Origin of Product |
United States |
Molecular Mechanism of Action of Elbasvir
Elbasvir Interaction with HCV Nonstructural Protein 5A (NS5A)
Elbasvir exerts its antiviral effect through a direct and high-affinity interaction with the HCV NS5A protein. patsnap.com This interaction is the foundational step in its mechanism, leading to a cascade of downstream effects that ultimately halt the viral life cycle. The binding is highly specific, contributing to the drug's potent activity against susceptible HCV genotypes. nih.gov
The NS5A protein is structurally organized into three domains. Elbasvir specifically targets the N-terminal Domain I of NS5A. nih.gov This domain is known to form a dimeric structure, which is believed to be the physiological target for inhibitors like elbasvir. nih.gov While the precise binding pocket is complex, the location has been largely elucidated through drug resistance mapping studies. Substitutions of amino acids at key positions within Domain I, notably at positions 28, 30, 31, and 93, have been shown to confer resistance to elbasvir, indicating that these residues are critical for drug binding and efficacy. drugbank.comnih.gov The symmetrical nature of many NS5A inhibitors suggests they bind at the dimer interface, stabilizing a conformation of NS5A that is non-functional. nih.gov
Upon binding to Domain I, elbasvir induces significant conformational changes in the NS5A protein. patsnap.com These structural alterations are crucial to the drug's inhibitory function. By locking the protein in a specific, non-productive conformation, elbasvir hinders NS5A's ability to interact with other viral and host factors that are necessary for replication. patsnap.com This altered structure effectively incapacitates the protein, preventing it from carrying out its multifaceted roles within the viral life cycle.
Disruption of HCV Replication Complex Assembly and Function by Elbasvir
NS5A is a critical component of the HCV replication complex, a structure formed within a remodeled host cell membrane system known as the "membranous web". wikipedia.org This complex is the site of viral RNA synthesis. Elbasvir's interaction with NS5A leads to the disruption of both the formation and function of this essential machinery. drugbank.com
Elbasvir's primary mechanism involves the inhibition of viral RNA replication. nih.gov By binding to NS5A and altering its conformation, elbasvir prevents the proper formation of the replication complex. patsnap.comwikipedia.org This disruption is thought to occur by blocking the function of NS5A in organizing the membranous web, which serves as the scaffold for RNA synthesis. wikipedia.org Without a functional NS5A protein integrated into the replication complex, the synthesis of new viral RNA genomes is effectively halted, thereby stopping a critical step in viral propagation. patsnap.comnih.gov
In addition to its role in RNA replication, NS5A is also pivotal for the later stages of the viral life cycle: the assembly and release of new, infectious virions. nih.gov Elbasvir demonstrates a dual mode of action by also interfering with this process. patsnap.com By binding to NS5A, elbasvir disrupts the protein's function in coordinating the packaging of newly synthesized viral RNA into new virus particles. patsnap.com This leads to the production of defective or non-infectious virions, further reducing the viral load and preventing the spread of the infection. patsnap.com
Hypothesized Molecular Modes of NS5A Inhibition by Elbasvir
While the direct binding and subsequent disruption of NS5A function are established, the precise molecular details of inhibition are multifaceted and subject to several hypotheses. These potential mechanisms are not mutually exclusive and may collectively contribute to elbasvir's potent antiviral activity.
Alteration of NS5A Phosphorylation: The function of NS5A is tightly regulated by its phosphorylation state. The protein exists in both a basally phosphorylated (p56) and a hyperphosphorylated (p58) form, and the balance between these is critical for its roles in RNA replication versus virion assembly. researchgate.net One hypothesis suggests that NS5A inhibitors may alter this phosphorylation pattern, locking the protein in a state that is inactive for replication. nih.govresearchgate.net By preventing the necessary dynamic changes in phosphorylation, elbasvir could effectively shut down NS5A's function.
Redistribution of NS5A Cellular Localization: NS5A is typically localized to the endoplasmic reticulum (ER), where the viral replication complex is formed. drugbank.com Another hypothesized mode of action for NS5A inhibitors like elbasvir is that they cause a redistribution of the NS5A protein away from the ER and onto the surface of lipid droplets. drugbank.com This mislocalization would sequester NS5A from the site of RNA replication, thereby preventing its participation in the formation of new replication complexes. drugbank.com
Blocking Host Factor Interactions: NS5A interacts with numerous host cell proteins to facilitate viral replication. One such critical factor is the phosphatidylinositol 4-kinase III alpha (PI4KIIIα). wikipedia.org It is proposed that NS5A inhibitors may block the interaction between NS5A and essential host factors like PI4KIIIα. Disrupting these interactions would cripple the virus's ability to co-opt the host cell machinery for its own replication. wikipedia.org
Data Tables
Table 1: In Vitro Activity of Elbasvir against HCV Genotypes
This table summarizes the median half maximal effective concentration (EC50) values of Elbasvir against different Hepatitis C virus genotypes in replicon assays.
| HCV Genotype | Median EC50 (pmol/L) |
| Genotype 1a | 4 |
| Genotype 1b | 3 |
| Genotype 2a | 3 |
| Genotype 3a | 120 |
| Genotype 4 | 4 |
| Genotype 5a | 9 |
| Genotype 6a | 11 |
Data sourced from in vitro replicon studies. nih.govnih.gov
Table 2: Key NS5A Resistance-Associated Substitutions (RASs) for Elbasvir
This table lists the common amino acid substitutions in the NS5A protein that are known to reduce the in vitro activity of Elbasvir.
| Genotype | Amino Acid Position and Substitution |
| Genotype 1a | M28A/G/T, Q30D/E/H/K/R, L31M/V, H58D, Y93C/H/N |
| Genotype 1b | L28M, L31F, Y93H |
| Genotype 4 | L30S, M31V, Y93H |
These substitutions have been identified in cell culture resistance mapping studies and clinical trials. nih.govdrugbank.com
Blocking Protein-Protein Signaling Interactions
NS5A functions as a critical hub for various protein-protein interactions, both with other viral proteins and with host cellular factors, to facilitate viral replication. plos.orgresearchgate.net Elbasvir is thought to interfere with these crucial interactions, thereby disrupting the signaling cascades necessary for the viral life cycle. While the complete spectrum of Elbasvir's impact on all NS5A interactions is still under investigation, research has highlighted the importance of the NS5A-host protein interface as a key target for NS5A inhibitors.
NS5A is known to interact with a variety of host proteins, including phosphatidylinositol 4-kinase III alpha (PI4KA), vesicle-associated membrane protein-associated protein A (VAP-A), VAP-B, and FKBP8. plos.orgresearchgate.net The interaction with PI4KA is particularly critical, as it is essential for the formation of the membranous web, a specialized intracellular structure that serves as the site of HCV RNA replication. researchgate.netresearchgate.net NS5A inhibitors have been shown to impair the NS5A-PI4KA complex formation, leading to a significant reduction in the levels of phosphatidylinositol 4-phosphate (PI4P) and cholesterol within the membranous web. researchgate.net This disruption of the lipid environment of the replication complex is a key aspect of the antiviral activity of NS5A inhibitors.
Furthermore, NS5A interacts with the host protein Rab18, a small GTPase that is associated with lipid droplets and is believed to facilitate the interaction between lipid droplets and the endoplasmic reticulum. plos.orgnih.gov This interaction is thought to be important for bringing the sites of viral replication in proximity to the sites of virion assembly, which are associated with lipid droplets. plos.orgnih.gov By binding to NS5A, Elbasvir may sterically hinder or induce conformational changes that prevent these vital interactions with host factors, thereby disrupting the coordination of viral replication and assembly.
Alteration of NS5A Subcellular Localization and Redistribution
In HCV-infected cells, NS5A is typically localized to the endoplasmic reticulum (ER), where it participates in the formation of the replication complex. drugbank.comresearchgate.net However, upon treatment with NS5A inhibitors like Elbasvir, a dramatic redistribution of NS5A's subcellular localization is observed. drugbank.complos.org The inhibitor-bound NS5A is sequestered away from the ER and accumulates on the surface of cytoplasmic lipid droplets. drugbank.complos.org
This relocalization of NS5A to lipid droplets has profound functional consequences for the virus. By moving NS5A away from the site of RNA replication, Elbasvir effectively prevents the protein from participating in the formation of new replication complexes. nih.govnih.gov While pre-existing replication complexes may remain active for a period, the inability to form new ones leads to a gradual decline in viral RNA synthesis. nih.govnih.gov
The sequestration of NS5A on lipid droplets also disrupts its role in virion assembly. patsnap.commedscape.com NS5A is known to interact with the HCV core protein, which is also localized to lipid droplets, and this interaction is crucial for the packaging of the viral genome into new virus particles. nih.govnih.gov The altered conformation of Elbasvir-bound NS5A may interfere with its interaction with the core protein, thereby impeding the assembly of infectious virions. patsnap.commedscape.com
| Feature | Untreated HCV-infected Cell | Elbasvir-treated HCV-infected Cell |
| NS5A Localization | Primarily at the Endoplasmic Reticulum | Redistributed to the surface of Lipid Droplets |
| Replication Complex Formation | Active formation of new complexes | Inhibition of new complex formation |
| Virion Assembly | Efficient assembly of new virions | Disruption of virion assembly |
Molecular and Genetic Basis of Elbasvir Resistance
Characterization of Elbasvir Resistance-Associated Substitutions (RASs) in NS5A
Resistance to elbasvir is primarily linked to specific amino acid substitutions in the NS5A protein. drugbank.com The prevalence and clinical impact of these baseline NS5A RASs vary depending on the HCV genotype and subtype. nih.goviasusa.org
Identification of Key Amino Acid Loci (e.g., M28, Q30, L31, Y93)
Key amino acid positions in the NS5A protein where substitutions are known to confer resistance to elbasvir include M28, Q30, L31, and Y93. drugbank.comnih.govasm.org These loci have been consistently identified in studies evaluating elbasvir resistance across different HCV genotypes, particularly genotype 1a. iasusa.orgnih.govhcvguidelines.orgresearchgate.netnih.govservice.gov.uk
Analysis of Genotype-Specific RAS Profiles Conferring Elbasvir Resistance
The specific RAS profiles conferring elbasvir resistance are genotype-dependent. For instance, in HCV genotype 1a, substitutions at positions M28 (e.g., M28A/T/V), Q30 (e.g., Q30E/H/K/R), L31 (e.g., L31M/V), and Y93 (e.g., Y93C/H/N) are significant. iasusa.org In genotype 1b, key RASs include L31I/M/V and Y93H. iasusa.org While elbasvir has activity against genotype 3, the clinical impact of baseline NS5A RASs is also observed in this genotype, with A30K and Y93H being noted RASs. nih.goviasusa.orgbmj.com Studies have shown that the prevalence of these baseline NS5A RASs can vary by genotype, being relatively prevalent in genotype 1a (13%) and 1b (18%) infections, and also observed in genotype 3 (12%-17%). iasusa.org
Quantitative Analysis of Molecular Impact of RASs on Elbasvir Antiviral Activity
The presence of NS5A RASs can lead to a reduced susceptibility of the virus to elbasvir, which is quantified by the fold-change in the half-maximal effective concentration (EC50) or 90% effective concentration (EC90) compared to wild-type virus. hcvguidelines.orgnih.gov
Determination of Fold-Change Reduction in Elbasvir Susceptibility
Phenotypic analyses using HCV replicons incorporating specific NS5A substitutions have demonstrated varying degrees of reduced susceptibility to elbasvir. For genotype 1a, many variants at positions 28, 30, 31, and 93 show a greater than 10-fold increase in EC90, with some exceeding 100-fold or even 1000-fold for certain substitutions like Y93H/N. nih.govnih.gov In genotype 1b, while some variants like L31F and Y93H show increased EC90 values (44-fold and 67-fold, respectively), the impact is generally less pronounced than in genotype 1a. nih.gov For genotype 4, specific substitutions like L30F, L30S, M31V, and Y93H have been shown to confer 15-, 4-, 2.5-, and 7.5-fold potency losses to elbasvir, respectively. nih.gov
Table 1: Fold-Change Reduction in Elbasvir Susceptibility for Key NS5A RASs
| HCV Genotype | NS5A RAS | Fold-Change (relative to WT) | Source |
| 1a | M28T | 20x | nih.gov |
| 1a | Q30R | >100x | nih.gov |
| 1a | L31M | >10x | nih.gov |
| 1a | L31V | >100x | nih.gov |
| 1a | Y93H | >1000x | nih.gov |
| 1a | Y93N | >1000x | nih.gov |
| 1b | L31V | <10x | nih.gov |
| 1b | Y93H | 20x | nih.gov |
| 1b | Y93N | 50x | nih.gov |
| 4 | L30F | 15x | nih.gov |
| 4 | L30S | 4x | nih.gov |
| 4 | M31V | 2.5x | nih.gov |
| 4 | Y93H | 7.5x | nih.gov |
Note: Fold-change values can vary slightly between studies and experimental conditions.
Effects of Multiple Amino Acid Substitutions on Elbasvir Resistance Levels
Combinations of multiple amino acid substitutions in NS5A can lead to considerably greater impacts on elbasvir susceptibility than individual RASs. service.gov.uk Studies have shown that the presence of double or triple RASs can result in significantly lower sustained virologic response (SVR) rates compared to single RASs or no RASs. elsevier.es For example, in one study, SVR rates were 85% in patients with any single RAS at positions 30, 31, or 93, but dropped to 47% in patients with any double RAS at these positions. elsevier.es Variants selected by exposure to high elbasvir concentrations in vitro often encode multiple substitutions, most commonly involving loci 30, 31, and 93, conferring high-level resistance. nih.gov
Assessment of the Genetic Barrier to Elbasvir Resistance
The genetic barrier to resistance refers to the number of mutations required for a virus to develop resistance to an antiviral drug. Elbasvir, as an NS5A inhibitor, is generally considered to have a lower genetic barrier to resistance compared to NS5B inhibitors, meaning that resistance can emerge with fewer mutations. drugbank.comnih.govnatap.org However, when used in combination with other antivirals, such as the NS3/4A protease inhibitor grazoprevir (B560101), the combination regimen demonstrates a higher genetic barrier to resistance, particularly in genotype 1a replicons. asm.orgnih.govnih.gov This combination potently suppresses the emergence of resistance by targeting different steps in the viral life cycle. asm.orgeuropa.eu Despite the lower barrier of NS5A inhibitors individually, the high efficacy of elbasvir, especially in combination, means that resistance development is less frequent in clinical practice, particularly in genotypes 1b and 4. hcvguidelines.orgnih.gov However, in genotype 1a, the presence of baseline NS5A RASs is associated with reduced efficacy of elbasvir/grazoprevir, highlighting the importance of considering resistance profiles in this genotype. nih.govhcvguidelines.orgresearchgate.netnih.govservice.gov.uk
In Vitro Resistance Selection Studies of Elbasvir
In vitro resistance selection studies are crucial for understanding the potential pathways to resistance and identifying the specific amino acid substitutions that confer reduced susceptibility to Elbasvir. These studies typically involve exposing HCV replicons (subgenomic RNA molecules that can replicate in cell culture) to increasing concentrations of the drug nih.gov.
Dynamics of Elbasvir-Resistant Variant Emergence Under Selective Pressure
In vitro studies have shown that Elbasvir suppresses the emergence of resistance-associated variants (RAVs) in a concentration-dependent manner nih.gov. When HCV replicons are exposed to Elbasvir in cell culture, resistant colonies can emerge over time nih.gov. The emergence of these resistant variants is driven by the selective pressure exerted by the drug, favoring the replication of viruses with pre-existing or newly acquired mutations that reduce Elbasvir's effectiveness hcvguidelines.orgsemanticscholar.org.
Studies have demonstrated that variants selected by exposure to high Elbasvir concentrations often harbor multiple amino acid substitutions, most commonly involving positions 30, 31, and 93 within the NS5A protein nih.gov. For instance, in genotype 1a replicons, substitutions at positions 28, 30, 31, and 93 are known to confer resistance to Elbasvir drugbank.comelsevier.esnih.gov. In genotype 1b, L31V and Y93H are predominant RAVs selected by Elbasvir monotherapy in vitro, while in genotype 3, A30K, L31F, and Y93H have been observed nih.gov.
The frequency of resistance emergence in vitro is influenced by the Elbasvir concentration. For example, one study reported a resistance frequency of 0.002% at 6 nM Elbasvir in a genotype 1a replicon system nih.gov. Increasing Elbasvir concentrations significantly reduced the number of resistant colonies nih.gov.
In vitro studies using genotype 4 replicons also showed a concentration-dependent reduction in resistant colonies with Elbasvir. Amino acid substitutions at positions 30, 31, and 93 were frequently observed, along with a novel N69K substitution asm.org.
Molecular Fitness and Replication Capacity of Elbasvir Resistance Variants
The molecular fitness and replication capacity of Elbasvir resistance variants are important factors influencing their emergence and persistence. Viral fitness refers to the ability of a virus to replicate and spread elsevier.esnih.gov. Resistance-associated substitutions can sometimes impair viral fitness, making the resistant variants less competitive in the absence of drug pressure elsevier.esnih.gov.
In replicon assays, the fitness of resistant variants can be assessed by their ability to form colonies compared to wild-type replicons nih.govasm.org. Studies have shown that the impact of NS5A substitutions on replicon fitness varies depending on the specific substitution and HCV genotype asm.org.
For genotype 1a replicons, substitutions at amino acid positions 30 and 31 were generally well tolerated, with replicative capacities ranging from 41% to 100% of the wild type asm.org. However, variations at position 93 significantly reduced replicon fitness, with Y93H dramatically reducing replication to less than 1% compared to the wild-type genotype 1a replicon asm.org.
In genotype 1b, substitutions like L31V/F and Y93H/C caused a dramatic decrease in fitness, reducing colony numbers to less than 2% of the wild type asm.org. In contrast, Y93H/C in genotype 3 replicons showed only a modest reduction in replicative capacity (50% of wild type) asm.org.
While some resistance mutations may reduce viral fitness, compensatory mutations can sometimes emerge to restore the replication capacity of resistant variants elsevier.esnih.gov. The persistence of NS5A RASs for extended periods after treatment failure suggests that resistant variants can maintain sufficient fitness to persist in vivo elsevier.esnih.gov.
In the context of combination therapy, such as Elbasvir with Grazoprevir, the emergence of resistant variants is further suppressed, and selected variants often require multiple nucleotide changes, suggesting a higher genetic barrier to resistance nih.govresearchgate.net. Replicons bearing RAVs identified from combination studies showed reduced fitness in several cell lines, which may contribute to the effectiveness of the combination therapy nih.govresearchgate.net.
Table 1: Examples of NS5A Resistance-Associated Substitutions and their Impact on Elbasvir Susceptibility and Viral Fitness
| HCV Genotype | Amino Acid Position | Substitution | Fold Reduction in Elbasvir Susceptibility (vs Wild Type) | Replicative Capacity (% of Wild Type) | Source |
| 1a | 28 | Confers resistance | Not specified | drugbank.comelsevier.esnih.gov | |
| 1a | 30 | Q30D | Not specified | 70 | asm.org |
| 1a | 30 | Q30E | Not specified | 57 | asm.org |
| 1a | 30 | Q30R | Predominant RAV selected by monotherapy | Not specified | nih.gov |
| 1a | 31 | L31V | Predominant RAV selected by monotherapy | 41-100 | nih.govasm.org |
| 1a | 93 | Y93H | Predominant RAV selected by monotherapy, high-level resistance | <1 | nih.govasm.org |
| 1b | 31 | L31V | Predominant RAV selected by monotherapy | <2 | nih.govasm.org |
| 1b | 31 | L31F | 44x | <2 | asm.org |
| 1b | 93 | Y93H | Predominant RAV selected by monotherapy, 67x | <2 | nih.govasm.org |
| 1b | 93 | Y93C | Not specified | <2 | asm.org |
| 3a | 30 | A30K | Predominant RAV selected by monotherapy | Not specified | nih.gov |
| 3a | 31 | L31F | Predominant RAV selected by monotherapy, >20x | Not specified | nih.govasm.org |
| 3a | 93 | Y93H | Predominant RAV selected by monotherapy, >20x, 485x (EC50), 324x (EC90) | 50 | nih.govasm.org |
| 4a | 30 | L30S | 4x (EC50) | Not specified | asm.org |
| 4a | 30 | Most prevalent at high concentrations | Not specified | asm.org | |
| 4a | 31 | Prevalent | Not specified | asm.org | |
| 4a | 93 | Y93H | 7.5x (potency loss) | Not specified | researchgate.netresearchgate.net |
| 4a | 69 | N69K | No impact on potency | Not specified | asm.org |
Note: Fold reduction values and replicative capacity percentages are approximate and can vary depending on the specific experimental conditions and replicon system used.
Interactive Table: Elbasvir Resistance-Associated Substitutions
| HCV Genotype | Amino Acid Position | Substitution | Fold Reduction in Elbasvir Susceptibility (vs Wild Type) | Replicative Capacity (% of Wild Type) | Source |
|---|---|---|---|---|---|
| 1a | 28 | Confers resistance | Not specified | drugbank.comelsevier.esnih.gov | |
| 1a | 30 | Q30D | Not specified | 70 | asm.org |
| 1a | 30 | Q30E | Not specified | 57 | asm.org |
| 1a | 30 | Q30R | Predominant RAV selected by monotherapy | Not specified | nih.gov |
| 1a | 31 | L31V | Predominant RAV selected by monotherapy | 41-100 | nih.govasm.org |
| 1a | 93 | Y93H | Predominant RAV selected by monotherapy, high-level resistance | <1 | nih.govasm.org |
| 1b | 31 | L31V | Predominant RAV selected by monotherapy | <2 | nih.govasm.org |
| 1b | 31 | L31F | 44x | <2 | asm.org |
| 1b | 93 | Y93H | Predominant RAV selected by monotherapy, 67x | <2 | nih.govasm.org |
| 1b | 93 | Y93C | Not specified | <2 | asm.org |
| 3a | 30 | A30K | Predominant RAV selected by monotherapy | Not specified | nih.gov |
| 3a | 31 | L31F | Predominant RAV selected by monotherapy, >20x | Not specified | nih.govasm.org |
| 3a | 93 | Y93H | Predominant RAV selected by monotherapy, >20x, 485x (EC50), 324x (EC90) | 50 | nih.govasm.org |
| 4a | 30 | L30S | 4x (EC50) | Not specified | asm.org |
| 4a | 30 | Most prevalent at high concentrations | Not specified | asm.org | |
| 4a | 31 | Prevalent | Not specified | asm.org | |
| 4a | 93 | Y93H | 7.5x (potency loss) | Not specified | researchgate.netresearchgate.net |
| 4a | 69 | N69K | No impact on potency | Not specified | asm.org |
Pre Clinical Pharmacological Research on Elbasvir
In Vitro Antiviral Activity of Elbasvir Across Diverse HCV Genotypes
Elbasvir has demonstrated potent in vitro antiviral activity against a range of HCV genotypes researchgate.netnih.gov. Its mechanism of action involves inhibiting the NS5A protein, which is essential for the HCV lifecycle fda.govwikidoc.orgasm.orgasm.org.
Elbasvir Potency Determination Using Replicon Assays (EC50, EC90 values)
In vitro studies utilizing HCV replicon assays have been instrumental in determining the potency of elbasvir across different genotypes nih.govfda.govtga.gov.audovepress.com. These assays measure the concentration of elbasvir required to inhibit viral replication by 50% (EC50) and 90% (EC90).
Studies have reported low picomolar to nanomolar EC50 values for elbasvir against various HCV genotypes, indicating high potency fda.govtga.gov.audovepress.com. For instance, EC50 values against full-length replicons from genotypes 1a, 1b, and 4 were reported as 4 pM, 3 pM, and 0.3 pM, respectively fda.gov. Median EC50 values against chimeric replicons encoding NS5A sequences from clinical isolates also show high potency across several genotypes, although with some variability tga.gov.audovepress.com.
Table 1: Representative Elbasvir EC50 Values Against HCV Genotypes in Replicon Assays
| HCV Genotype (Replicon Type) | EC50 Value (approximate) | Reference |
| 1a (Full-length) | 4 pM | fda.gov |
| 1b (Full-length) | 3 pM | fda.gov |
| 4 (Full-length) | 0.3 pM | fda.gov |
| 1a (Chimeric, clinical isolates) | 0.005 nM (median) | tga.gov.au |
| 1b (Chimeric, clinical isolates) | 0.009 nM (median) | tga.gov.au |
| 2 (Chimeric, clinical isolates) | 1.85 nM (median) | tga.gov.au |
| 3a (Chimeric, clinical isolates) | 0.02 nM (median) | tga.gov.au |
| 4 (Chimeric, clinical isolates) | 0.0007 nM (median) | tga.gov.au |
| 5 (Chimeric, clinical isolates) | 0.0007 nM (median) | tga.gov.au |
| 6 (Chimeric, clinical isolates) | 0.016 nM (median) | tga.gov.au |
| 2a (Reference) | 0.003 nM | researchgate.netnih.gov |
| 2b (Reference) | 3.4 nM | researchgate.netnih.gov |
Note: EC50 values can vary depending on the specific replicon construct, assay methodology, and cell line used.
Broad-Spectrum Activity and Genotype-Specific Susceptibility Research
Elbasvir exhibits broad-spectrum activity against multiple HCV genotypes researchgate.netnih.gov. However, research has identified genotype-specific differences in susceptibility and the impact of resistance-associated substitutions (RASs) nih.govtga.gov.audovepress.comnih.gov.
While highly potent against genotypes 1a, 1b, 4, 5, and 6, elbasvir shows reduced activity against genotype 3 and certain subtypes of genotype 2, particularly genotype 2b asm.orgtga.gov.audovepress.comnih.goveuropa.eu. This reduced susceptibility in genotype 2b is partly attributed to the presence of a naturally occurring methionine substitution at amino acid position 31 (L31M) in the NS5A sequence asm.orgnih.gov.
Studies have also characterized the impact of specific NS5A RASs on elbasvir antiviral activity across different genotypes fda.govtga.gov.audovepress.comdrugs.com. For genotype 1a, substitutions at positions M28, Q30, L31, H58, and Y93 can significantly reduce elbasvir activity fda.govtga.gov.audovepress.comdrugs.com. In genotype 1b, substitutions like L28M, L31F, and Y93H have been associated with reduced susceptibility fda.govtga.gov.audovepress.comdrugs.com. Genotype 4 replicons with substitutions such as L30S, M31V, and Y93H have shown reduced elbasvir activity fda.govtga.gov.audovepress.com. The presence of certain baseline NS5A polymorphisms can impact treatment response, particularly in genotype 1a infections tga.gov.audrugs.com.
Molecular Pharmacokinetics and Disposition Research of Elbasvir
Pre-clinical and clinical pharmacokinetic studies have investigated the absorption, distribution, metabolism, and excretion of elbasvir fda.govwikidoc.orgdrugs.comhres.camims.compom.go.iduw.edudrugbank.commerck.caformulationdiary.comasm.orghep-druginteractions.orgeuropa.eufda.govfda.govresearchgate.net.
Investigating Absorption Mechanisms and In Vitro Bioavailability
Following oral administration, elbasvir is absorbed, reaching peak plasma concentrations typically around 3 hours wikidoc.orgdrugs.commims.compom.go.iddrugbank.comformulationdiary.comeuropa.eufda.gov. The absolute bioavailability of elbasvir is estimated to be approximately 32% wikidoc.orgmims.comdrugbank.comeuropa.eufda.gov. While food intake can slightly influence elbasvir exposure, these effects are generally not considered clinically relevant wikidoc.orgdrugbank.comeuropa.eu. Elbasvir is a substrate of P-glycoprotein (P-gp), but the role of intestinal P-gp in its absorption appears minimal pom.go.iduw.eduasm.orghep-druginteractions.orgeuropa.eufda.gov. Elbasvir is also an inhibitor of the breast cancer resistance protein (BCRP) at the intestinal level europa.eupom.go.idasm.orgeuropa.eu.
Distribution Profile Research in Pre-clinical Models
Pre-clinical distribution studies have shown that elbasvir distributes into most tissues, including the liver, which is the primary site of HCV infection fda.govwikidoc.orghres.camims.compom.go.iddrugbank.commerck.caformulationdiary.com. Elbasvir is extensively bound to plasma proteins, with over 99.9% binding, primarily to albumin and alpha-1-acid glycoprotein (B1211001) wikipedia.orgwikidoc.orgmims.compom.go.iddrugbank.comformulationdiary.com. The estimated apparent volume of distribution for elbasvir is approximately 680 L fda.govwikidoc.orgmims.comdrugbank.comformulationdiary.com.
Characterization of Elbasvir Metabolic Pathways (e.g., CYP3A-mediated oxidation)
Elbasvir is partially eliminated through oxidative metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme subfamily wikipedia.orgfda.goveuropa.euhres.camims.compom.go.iduw.edudrugbank.commerck.caformulationdiary.comasm.orghep-druginteractions.orgeuropa.euscielo.br. Despite undergoing oxidative metabolism, no circulating metabolites of elbasvir have been detected in human plasma hres.capom.go.iddrugbank.commerck.caformulationdiary.com. Elbasvir is not considered a CYP3A inhibitor in vitro europa.eupom.go.idasm.orgeuropa.eu. The primary route of elimination for elbasvir is through feces, with over 90% of a radiolabeled dose recovered in feces and less than 1% in urine wikipedia.orgmims.compom.go.iduw.edudrugbank.comformulationdiary.com. The geometric mean apparent terminal half-life of elbasvir is approximately 24 hours in HCV-infected subjects fda.govhres.camims.compom.go.iddrugbank.comformulationdiary.com.
Elbasvir Protein Binding Characteristics in Biological Fluids
Pre-clinical and clinical studies have investigated the protein binding characteristics of elbasvir in biological fluids. Elbasvir is extensively bound to plasma proteins, with binding exceeding 99.9%. drugbank.commims.comeuropa.euwikipedia.orgamazonaws.comunboundmedicine.com This high level of binding has been observed in both humans and laboratory animal species, including rats, dogs, and monkeys. tga.gov.au
Elbasvir binds to both human serum albumin and α1-acid glycoprotein. drugbank.commims.comeuropa.euwikipedia.org Studies have indicated that the plasma protein binding of elbasvir is not significantly altered in patients with renal or hepatic impairment. europa.eupom.go.id Research using fresh human blood determined the mean blood/plasma concentration ratio of elbasvir to be 0.62, suggesting that the drug does not bind preferentially to red blood cells. tga.gov.au
Data on Elbasvir Protein Binding:
| Characteristic | Value | Source |
| Plasma Protein Binding | >99.9% | drugbank.commims.comeuropa.euwikipedia.orgamazonaws.comunboundmedicine.com |
| Proteins Bound | Human Serum Albumin, α1-acid Glycoprotein | drugbank.commims.comeuropa.euwikipedia.org |
| Blood/Plasma Concentration Ratio (Human) | 0.62 | tga.gov.au |
Studies exploring the concentration range of 1-10 µM showed no evidence of saturation of plasma protein binding within the analytical limits of the assay, with unbound fractions ranging from <0.001 to <0.005. tga.gov.au The extensive protein binding contributes to a large apparent volume of distribution for elbasvir, estimated at approximately 680 L based on population pharmacokinetic modeling. mims.comamazonaws.comnih.govnih.gov This volume of distribution is larger than the total body water in various species, consistent with widespread distribution into tissues, including the liver. drugbank.commims.comtga.gov.aupom.go.idnih.govnih.gov
Research on Excretion Mechanisms
Research into the excretion mechanisms of elbasvir has demonstrated that the primary route of elimination is through the feces. drugbank.commims.comeuropa.euwikipedia.orgunboundmedicine.comnih.govpatsnap.comfda.govmims.com Almost all (>90%) of a radiolabeled dose of elbasvir has been recovered in feces. mims.comeuropa.euwikipedia.orgunboundmedicine.comnih.govfda.govmims.com Conversely, very little of the administered dose is eliminated in the urine, typically less than 1%. drugbank.commims.comeuropa.euwikipedia.orgunboundmedicine.comnih.govfda.govmims.com
Elbasvir undergoes partial oxidative metabolism, primarily mediated by the CYP3A enzyme. drugbank.commims.comeuropa.euwikipedia.orgunboundmedicine.com Despite this metabolic process, no circulating metabolites of elbasvir have been detected in human plasma. drugbank.comeuropa.eu A mass balance study indicated that elbasvir elimination is mediated in part by oxidative metabolism, with two mono-oxidative metabolites (M2 and M3) identified in the feces alongside the unchanged drug. tga.gov.au
The clearance of elbasvir has not been definitively determined. drugbank.comnih.gov Due to its high plasma protein binding, elbasvir is not expected to be removed by hemodialysis or peritoneal dialysis. amazonaws.comfda.govhres.ca Studies in subjects with severe renal impairment, including those on hemodialysis, showed that concentrations of elbasvir were not quantifiable in dialysate samples. europa.euhres.ca
Data on Elbasvir Excretion:
These findings from pre-clinical and clinical pharmacokinetic studies highlight the significant role of fecal excretion as the primary elimination pathway for elbasvir, with minimal renal clearance and partial hepatic metabolism contributing to its disposition.
Molecular Drug Drug Interaction Research Involving Elbasvir
Elbasvir as a Substrate for Drug-Metabolizing Enzymes and Transporters
The disposition of Elbasvir in the body involves metabolic processes mediated by cytochrome P450 enzymes and transport by various protein transporters.
Interactions with Cytochrome P450 (CYP) System Enzymes (e.g., CYP3A4)
Elbasvir undergoes partial elimination through oxidative metabolism, with the cytochrome P450 3A (CYP3A) enzyme subfamily, particularly CYP3A4, identified as the primary mediator of this process. mims.comwikipedia.orgwikipedia.orgwikipedia.orgflybase.orgrcsb.orgwikidata.orgfishersci.ptfishersci.cafishersci.nlfishersci.camims.comwikipedia.orgebsco.comfishersci.no Despite this metabolic activity, no circulating metabolites of Elbasvir have been detected in human plasma. mims.com While CYP3A4 plays a significant role, detailed mechanistic studies quantifying the precise contribution of CYP3A4 relative to other potential enzymes in Elbasvir metabolism are not extensively documented. wikipedia.org
Interactions with Efflux Transporters (e.g., P-glycoprotein, BCRP)
Elbasvir has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). wikipedia.orgwikipedia.orgflybase.orgrcsb.orgfishersci.ptfishersci.cafishersci.nlmims.comwikipedia.orgebsco.comwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com Although Elbasvir is a P-gp substrate, the contribution of intestinal P-gp to its absorption appears to be minimal. wikipedia.orgwikipedia.orgrcsb.orgfishersci.cawikipedia.orgmims.com
Elbasvir's Modulatory Effects on Drug-Metabolizing Enzymes and Transporters
Research has also investigated whether Elbasvir can influence the activity of drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of co-administered medications.
In Vitro Evaluation of Elbasvir as an Inhibitor or Inducer of CYP Isoforms
In vitro studies indicate that Elbasvir does not inhibit CYP3A. wikipedia.orgwikipedia.orgmims.commims.comwikipedia.org Furthermore, based on in vitro data, clinically significant inhibitory effects of Elbasvir on other CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, are not anticipated. wikipedia.orgebsco.comwikipedia.orgwikipedia.orgmims.com Multiple-dose administration of Elbasvir is considered unlikely to induce the metabolism of drugs metabolized by CYP isoforms, based on available in vitro data. wikipedia.orgwikipedia.orgmims.comwikipedia.org
Elbasvir Inhibition of Efflux Transporters (e.g., BCRP)
Elbasvir acts as an inhibitor of the drug transporter BCRP at the intestinal level in humans. wikipedia.orgfishersci.nlmims.comebsco.comwikipedia.orgwikipedia.orgmims.commims.comwikipedia.org This inhibitory effect on intestinal BCRP may lead to increased plasma concentrations of medications that are substrates for BCRP when co-administered with Elbasvir. wikipedia.orgmims.comebsco.comwikipedia.orgwikipedia.orgmims.comwikipedia.org While Elbasvir demonstrated P-gp inhibition in vitro, minimal intestinal P-gp inhibition has been observed in humans, and studies with digoxin (B3395198), a known P-gp substrate, showed no clinically relevant increases in digoxin concentrations when co-administered with Elbasvir. wikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.commims.com
Mechanistic Studies of Elbasvir in Combinatorial Antiviral Regimens
Elbasvir is predominantly administered as part of a fixed-dose combination with grazoprevir (B560101). mims.comwikipedia.orgwikipedia.orgwikipedia.orgflybase.orgrcsb.orgwikidata.orgfishersci.ptfishersci.cafishersci.nlfishersci.camims.comebsco.comfishersci.nowikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgwikipedia.orgmims.com The drug-drug interaction profile of this combination product is influenced by the properties of both Elbasvir and grazoprevir. wikipedia.orgwikipedia.orgflybase.orgrcsb.orgfishersci.ptfishersci.nlmims.comebsco.comfishersci.nowikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgmims.com
Interactions with CYP3A enzymes and transporters are significant for the combination. Strong inducers of CYP3A, such as rifampin, carbamazepine, phenytoin, and St. John's Wort, are contraindicated because they can substantially reduce the plasma concentrations of both Elbasvir and grazoprevir, potentially leading to a loss of therapeutic effect. wikipedia.orgwikipedia.orgrcsb.orgwikidata.orgfishersci.ptfishersci.nlmims.comebsco.comfishersci.nowikipedia.orgwikipedia.orgmims.com Co-administration with moderate CYP3A inducers is not recommended. wikipedia.orgwikipedia.orgrcsb.orgfishersci.ptfishersci.nlebsco.com Conversely, strong CYP3A inhibitors may increase the concentrations of Elbasvir and grazoprevir, and co-administration with certain strong CYP3A inhibitors is not recommended. wikipedia.orgwikipedia.orgrcsb.orgfishersci.nlmims.comebsco.comwikipedia.orgwikipedia.orgmims.com
Inhibition of OATP1B1/3 transporters by co-administered drugs, such as cyclosporine and certain HIV medications, is contraindicated with the Elbasvir/grazoprevir combination due to the potential for significant increases in grazoprevir plasma concentrations. wikipedia.orgflybase.orgrcsb.orgfishersci.ptfishersci.nlebsco.comfishersci.nowikipedia.orgwikipedia.orgwikipedia.orgmims.com
The inhibition of intestinal BCRP by both Elbasvir and grazoprevir in the combination product can lead to increased plasma concentrations of co-administered BCRP substrates. wikipedia.orgfishersci.nlmims.comebsco.comwikipedia.orgwikipedia.orgmims.commims.comwikipedia.org While Elbasvir alone shows minimal clinical P-gp inhibition, the combined effect in specific regimens or with certain co-medications is considered in interaction assessments. wikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.commims.com Studies investigating the combination have assessed interactions with various drugs, including doravirine (B607182) and rivaroxaban, to understand the mechanistic basis of potential pharmacokinetic alterations in the context of multi-drug regimens. mims.commims.com
Summary of Key Drug Interaction Mechanisms with Elbasvir (in combination with Grazoprevir)
| Interaction Type | Affected Pathway/Transporter | Effect on Elbasvir/Grazoprevir Exposure | Clinical Recommendation | Examples of Interacting Drugs |
| Co-administration with Inducers | CYP3A, P-gp | Decreased | Contraindicated (strong inducers), Not Recommended (moderate inducers) | Rifampin, Carbamazepine, Phenytoin, St. John's Wort, Efavirenz |
| Co-administration with Inhibitors | CYP3A | Increased | Not Recommended (certain strong inhibitors) | (Specific strong CYP3A inhibitors) |
| Co-administration with OATP1B1/3 Inhibitors | OATP1B1/3 | Increased (primarily Grazoprevir) | Contraindicated | Cyclosporine, Atazanavir, Lopinavir (B192967), Darunavir, Tipranavir, Cobicistat wikipedia.orgflybase.orgrcsb.orgfishersci.ptfishersci.nlebsco.comfishersci.nowikipedia.orgwikipedia.orgwikipedia.orgmims.com |
| Elbasvir/Grazoprevir effect on co-administered drugs | BCRP (intestinal inhibition) | Increased (BCRP substrates) | Monitor/Caution (depending on substrate) | BCRP substrates |
| Elbasvir effect on co-administered drugs | P-gp (minimal inhibition) | Minimal Increase (P-gp substrates) | Generally no dose adjustment needed (e.g., Digoxin) | Digoxin |
Synergistic Antiviral Effects of Elbasvir Combinations in In Vitro Systems
In vitro studies have demonstrated that Elbasvir exhibits synergistic antiviral effects when combined with other antiviral agents, particularly those targeting different stages of the HCV replication cycle. A notable example is the combination of Elbasvir with Grazoprevir, an HCV NS3/4A protease inhibitor mims.comwikipedia.orgwikipedia.org. This combination, available as a fixed-dose product pom.go.idfda.govwikipedia.org, targets two distinct viral proteins crucial for HCV replication: NS5A and NS3/4A protease mims.compom.go.idtga.gov.auuw.edufda.govwikipedia.orgmims.comeuropa.eu.
Research using HCV replicon cells, which mimic viral replication in a laboratory setting, has shown that the combination of Grazoprevir and Elbasvir additively inhibits HCV RNA replication nih.govresearchgate.net. Evaluation of Elbasvir in combination with Grazoprevir, Ribavirin, or Sofosbuvir showed no antagonistic effect in reducing HCV RNA levels in replicon cells tga.gov.au.
Beyond HCV, Elbasvir has also shown synergistic antiviral activity in vitro against other viruses when combined with different compounds. For instance, studies investigating potential treatments for SARS-CoV-2 identified Elbasvir as a compound that demonstrated synergy with Remdesivir in human lung cells infected with the virus escholarship.orgbiorxiv.orgresearchgate.netnih.gov. In the presence of Elbasvir, the half-maximal effective concentration (EC50) for Remdesivir was significantly reduced, indicating a potentiation of Remdesivir's antiviral effect escholarship.org. The commercially available combination of Elbasvir and Grazoprevir (Zepatier) also exhibited strong antiviral effects when combined with Remdesivir against SARS-CoV-2 in vitro escholarship.orgbiorxiv.org. This suggests that the synergistic effects observed with Elbasvir are likely due to its on-target effects on viral replication machinery, even in the context of different viruses biorxiv.org.
Data from in vitro synergy studies can be represented as follows:
| Combination Partner | Target | Observed Effect (In Vitro) | Reference |
| Grazoprevir | NS3/4A Protease | Additive/Synergistic Antiviral Activity | nih.govresearchgate.net |
| Ribavirin | - | No Antagonistic Effect | tga.gov.au |
| Sofosbuvir | NS5B Polymerase | No Antagonistic Effect | tga.gov.au |
| Remdesivir | RNA-dependent RNA polymerase (proposed) | Synergistic Antiviral Activity against SARS-CoV-2 | escholarship.orgbiorxiv.orgresearchgate.netnih.gov |
Molecular Basis of Non-overlapping Resistance Profiles in Combined Therapies
The effectiveness of combination therapies involving Elbasvir is significantly enhanced by the non-overlapping resistance profiles of the individual compounds. Elbasvir, as an NS5A inhibitor, targets a specific protein essential for HCV replication. Resistance to Elbasvir is primarily conferred by specific amino acid substitutions in the NS5A protein, particularly at positions 28, 30, 31, or 93 drugbank.com. In HCV genotype 1a replicons, single NS5A substitutions such as Q30D/E/H/R, L31M/V, and Y93C/H/N have been shown to reduce Elbasvir's antiviral activity by varying degrees, ranging from 6- to 2000-fold tga.gov.au. Combinations of these resistance-associated substitutions generally lead to a further reduction in Elbasvir's antiviral activity tga.gov.aufda.gov.
In contrast, resistance to Grazoprevir, an NS3/4A protease inhibitor, arises from mutations in the NS3 protein. In HCV genotype 1a replicons, single NS3 substitutions like D168A/E/G/S/V have been shown to reduce Grazoprevir's antiviral activity tga.gov.auuw.edu. In genotype 1b replicons, single NS3 substitutions such as F43S, A156S/T/V, and D168A/G/V also reduce Grazoprevir's antiviral activity tga.gov.au.
The distinct targets and resistance mechanisms of Elbasvir and its common combination partners, such as Grazoprevir, contribute to a high genetic barrier to resistance in combined therapies nih.govasm.org. Because resistance to one drug typically does not confer significant cross-resistance to the other, the combination maintains potent antiviral activity even in the presence of resistance-associated substitutions to a single agent pom.go.idtga.gov.auuw.edufda.goveuropa.eu. This non-overlapping nature means that while a virus might develop resistance to Elbasvir through NS5A mutations, it would still remain susceptible to Grazoprevir's inhibition of the NS3/4A protease, and vice versa. This principle is a cornerstone of successful combination antiviral therapies, as seen in the treatment of HCV and other viral infections natap.orgbiorxiv.org.
Studies evaluating resistance development in cell culture have shown that using a combination of Grazoprevir and Elbasvir at concentrations exceeding their individual EC90 values suppressed the emergence of resistant colonies more effectively than using either agent alone nih.gov. This highlights the benefit of combining agents with non-overlapping resistance profiles to limit the selection and outgrowth of resistant viral variants.
Key resistance-associated substitutions for Elbasvir and Grazoprevir in specific HCV genotypes include:
| Compound | Target Protein | Key Resistance-Associated Substitutions (Examples) | HCV Genotype | Reference |
| Elbasvir | NS5A | Q30D/E/H/R, L31M/V, Y93C/H/N | 1a | tga.gov.au |
| Elbasvir | NS5A | Y93H | 3 | tga.gov.au |
| Elbasvir | NS5A | L30S, M31V, Y93H | 4 | tga.gov.au |
| Grazoprevir | NS3 | D168A/E/G/S/V | 1a | tga.gov.auuw.edu |
| Grazoprevir | NS3 | F43S, A156S/T/V, D168A/G/V | 1b | tga.gov.au |
Advanced Research Methodologies and Techniques Applied to Elbasvir
Development and Validation of Analytical Methods for Elbasvir Research
The accurate and reliable quantification of Elbasvir in various matrices is fundamental to its research. This necessitates the development and validation of sensitive and selective analytical methods.
Chromatographic Techniques (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS/MS))
Chromatographic techniques, particularly RP-HPLC and LC/MS/MS, are widely employed for the separation, identification, and quantification of Elbasvir. These methods offer high sensitivity, selectivity, and accuracy.
RP-HPLC methods have been developed and validated for the simultaneous estimation of Elbasvir, often in combination with Grazoprevir (B560101), in bulk drug material, pharmaceutical formulations, and biological fluids. ijcrt.orgrjptonline.orgwjpls.orgjopcr.comijpsi.orgejpmr.comresearchgate.net These methods typically utilize C18 columns and mobile phases consisting of mixtures of buffers (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) or methanol. rjptonline.orgwjpls.orgjopcr.comijpsi.orgejpmr.comresearchgate.net Detection is commonly performed using UV detectors at wavelengths around 255-260 nm. rjptonline.orgwjpls.orgjopcr.comijpsi.orgejpmr.comeprajournals.com
Several RP-HPLC methods have demonstrated good linearity, accuracy, precision, and robustness, adhering to guidelines from the International Conference on Harmonisation (ICH). wjpls.orgjopcr.comijpsi.orgejpmr.comresearchgate.neteprajournals.comresearchgate.net Retention times for Elbasvir vary depending on the specific chromatographic conditions, but are typically in the range of 2-3 minutes in many reported methods. wjpls.orgjopcr.comijpsi.orgejpmr.comresearchgate.net
LC-MS/MS is a highly sensitive technique used for the quantification of Elbasvir, particularly in complex biological matrices like human plasma. acta.co.inejbps.comijper.org This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. The use of internal standards, such as deuterated Elbasvir (Elbasvir-D6), is common in LC-MS/MS methods to improve accuracy and reproducibility. acta.co.inejbps.comijper.org Multiple reaction monitoring (MRM) in positive ion mode is often used for detection, monitoring specific mass transitions of Elbasvir and its internal standard. acta.co.inejbps.comijper.org LC-MS/MS methods for Elbasvir in human plasma have shown good linearity over a wide concentration range, including picogram per milliliter levels, and have demonstrated adequate accuracy, precision, selectivity, and stability for high-throughput bioanalysis. acta.co.inijper.org
Spectroscopic Approaches (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy, Synchronous Fluorescence Spectroscopy)
Spectroscopic methods, including UV-Vis and synchronous fluorescence spectroscopy, also play a role in Elbasvir research, particularly for its determination in pharmaceutical preparations.
UV-Vis spectrophotometry has been used for the simultaneous estimation of Elbasvir, often alongside Grazoprevir, in tablet formulations. ijcrt.orgnih.govresearchgate.net Various UV spectrophotometric methods, such as dual wavelength, classic least-squares, and principal component regression, have been developed and validated. nih.govresearchgate.net These methods utilize the characteristic absorbance properties of Elbasvir in the UV region. nih.govresearchgate.net
Synchronous fluorescence spectroscopy is another sensitive technique applied to the determination of Elbasvir. ijcrt.orgresearchgate.netmedsci.cnfevir.netsemanticscholar.orgresearchgate.netnih.gov This method involves scanning both the excitation and emission wavelengths simultaneously with a constant wavelength difference (Δλ). researchgate.netresearchgate.netnih.gov This approach can help to simplify spectra and improve selectivity, particularly when analyzing mixtures. researchgate.netresearchgate.net Synchronous fluorescence methods have been developed for the simultaneous determination of Elbasvir and Grazoprevir in pharmaceutical formulations and human plasma, demonstrating high sensitivity and selectivity. researchgate.netresearchgate.net For Elbasvir, synchronous fluorescence intensity can be measured directly at a specific wavelength without interference from other compounds under optimized conditions. researchgate.net
Quantification of Elbasvir in Research Matrices (e.g., cell culture media, tissue extracts)
The quantification of Elbasvir in various research matrices, such as cell culture media and potentially tissue extracts, is essential for studying its cellular uptake, metabolism, and distribution. While the search results primarily detail methods for pharmaceutical formulations and plasma, the principles of the described chromatographic and spectroscopic techniques are applicable to these matrices as well.
LC-MS/MS, with its high sensitivity and ability to handle complex samples, is particularly well-suited for quantifying Elbasvir in biological matrices like cell culture media or tissue extracts after appropriate sample preparation steps, such as protein precipitation or solid-phase extraction. acta.co.inejbps.comijper.orgsciex.com Research on quantifying compounds in cell culture media using LC-MS systems highlights the applicability of these techniques for monitoring drug levels and metabolites in cellular studies. sciex.comwaters.com While specific detailed protocols for Elbasvir quantification in tissue extracts were not extensively found in the search results, the established LC-MS/MS methods for plasma provide a strong basis, as tissue analysis often involves similar extraction and chromatographic principles.
Computational and In Silico Approaches in Elbasvir Research
Computational methods provide valuable insights into the molecular interactions of Elbasvir, complementing experimental studies.
Molecular Docking and Binding Free Energy Calculations of Elbasvir-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like Elbasvir) when bound to a receptor (such as a viral protein) and to estimate the binding affinity. researchgate.netnih.govchemrxiv.orgtbzmed.ac.irijabbr.comsemanticscholar.orgchemrxiv.orglifenscience.orgtbzmed.ac.irresearcher.life Elbasvir has been studied using molecular docking to investigate its potential interactions with various protein targets, including those from Hepatitis C virus (HCV) and, in some research, SARS-CoV-2 proteins due to drug repurposing efforts. researchgate.netnih.govchemrxiv.orgtbzmed.ac.irijabbr.comsemanticscholar.orgchemrxiv.orglifenscience.orgtbzmed.ac.irresearchgate.net
Molecular docking studies predict binding scores or energies, which provide an indication of the strength of the interaction. researchgate.nettbzmed.ac.irchemrxiv.orgtbzmed.ac.irresearcher.life These studies help identify key amino acid residues in the binding site that interact with Elbasvir through various forces like hydrogen bonds, pi-sigma, pi-pi stacked, pi-pi T-shaped, and pi-alkyl interactions. nih.gov
Binding free energy calculations, often performed after molecular docking, provide a more refined estimation of the binding affinity. researchgate.netresearcher.lifemdpi.comnih.gov Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) or Molecular Mechanics Generalized Born Surface Area (MMGBSA) are commonly used to calculate binding free energies from molecular dynamics simulation trajectories. researchgate.nettbzmed.ac.irtbzmed.ac.irresearcher.life These calculations consider various energy components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies, to provide a more accurate representation of the binding process. mdpi.com Studies have reported binding free energy values for Elbasvir in complex with potential target proteins. researchgate.netresearcher.life
Molecular Dynamics Simulations to Elucidate Elbasvir's Mode of Binding
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. researchgate.netnih.govchemrxiv.orgtbzmed.ac.irsemanticscholar.orgchemrxiv.orgtbzmed.ac.irresearcher.liferesearchgate.net In Elbasvir research, MD simulations are used to study the dynamic behavior and stability of Elbasvir-protein complexes and to gain deeper insights into the mode of binding. researchgate.netchemrxiv.orgtbzmed.ac.irchemrxiv.orgtbzmed.ac.irresearcher.liferesearchgate.net
MD simulations can reveal how Elbasvir interacts with the binding site residues over time, the stability of the complex, and conformational changes that may occur upon binding. researchgate.nettbzmed.ac.irtbzmed.ac.irresearcher.liferesearchgate.net Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed from MD trajectories to assess the stability and flexibility of the protein-ligand complex. researchgate.netresearcher.life RMSD indicates the deviation of the simulation structure from a reference structure, while RMSF shows the flexibility of individual residues. researchgate.netresearcher.life
MD simulations, often coupled with binding free energy calculations (e.g., MM-GBSA), help to validate docking poses and provide a more realistic picture of the binding process in a dynamic environment. tbzmed.ac.irtbzmed.ac.irresearcher.life These simulations can elucidate the specific interactions that contribute to the stability of the complex and how Elbasvir's binding affects the conformation of the target protein. researchgate.netresearcher.liferesearchgate.net Studies have shown that Elbasvir can maintain contact with key residues in target proteins throughout simulation periods, indicating stable binding. researchgate.net
In Silico Drug Repurposing Screens Involving Elbasvir (e.g., SARS-CoV-2 protein binding predictions)
In silico drug repurposing screens have been employed to investigate the potential of existing drugs, including elbasvir, against emerging viral pathogens like SARS-CoV-2. These computational approaches predict the binding affinity and interaction stability of drugs with viral proteins, suggesting potential antiviral activity.
Multiple studies have utilized in silico methods, such as molecular docking simulations and computational modeling, to screen libraries of approved and investigational drugs against various SARS-CoV-2 proteins. Elbasvir has emerged as a compound showing promising predicted binding interactions with several key SARS-CoV-2 proteins essential for viral replication.
Specifically, in silico screens have predicted elbasvir to have high affinity for SARS-CoV-2 RNA-dependent RNA polymerase (RdRP), helicase, and papain-like proteinase. These proteins are crucial for the virus's ability to replicate its RNA and process viral polyproteins. One study noted that elbasvir was a very close second to lopinavir (B192967) in terms of predicted binding to SARS-CoV-2 RdRP in a targeted computational docking analysis.
Furthermore, molecular dynamics simulations and protein docking studies predict stable interactions of elbasvir with a range of SARS-CoV-2 targets, including the viral S protein, which is involved in cellular entry via interaction with the ACE-2 receptor. Elbasvir was found to be in the top decile of drugs for stable binding to each of six SARS-CoV-2 proteins in one in silico screen, suggesting a potential for a multi-pronged defense against the virus. Another study identified elbasvir among ten FDA-approved antiviral compounds showing strong binding affinity with SARS-CoV-2 RNA-MTase protein in an in-silico docking approach. In silico and in vitro combined approaches have also identified elbasvir as a potential inhibitor of both SARS-CoV-2 and the common cold human coronavirus HCoV-OC43.
These computational findings suggest that elbasvir could potentially disrupt multiple stages of the SARS-CoV-2 replication cycle by binding to these essential proteins.
Below is a table summarizing some of the SARS-CoV-2 proteins predicted to bind with elbasvir based on in silico studies:
| SARS-CoV-2 Protein | Predicted Binding Affinity/Interaction | Reference(s) |
| RNA-dependent RNA Polymerase (RdRP) | High affinity, stable interaction | |
| Helicase | High affinity, stable interaction | |
| Papain-like Proteinase | High affinity, stable interaction | |
| S Protein | Stable interaction | |
| RNA-MTase | Strong binding affinity | |
| Guanine-N7 Methyltransferase | Stable interaction | |
| Proteinase SCL-PRO | Stable interaction |
Application of ADMET Prediction Models for Elbasvir Analogues (excluding toxicity)
In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction models are valuable tools in drug discovery and development for evaluating the pharmacokinetic properties of compounds and their analogues. These models utilize computational algorithms to predict how a compound is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized, and excreted. This allows researchers to assess the likely systemic exposure and persistence of a drug candidate or its analogues without extensive experimental testing in the early stages.
While specific detailed data from ADMET prediction models applied specifically to elbasvir analogues (excluding toxicity) were not extensively detailed in the provided search results, the general application of these models to antiviral compounds and drug repurposing efforts is well-documented.
ADMET prediction models can assess various pharmacokinetic parameters for elbasvir analogues, such as:
Absorption: Predicting oral bioavailability and intestinal permeability.
Distribution: Estimating parameters like volume of distribution and blood-brain barrier penetration (although the exclusion criteria specify excluding toxicity, some distribution properties might be linked, so focus remains on general distribution). Elbasvir itself is known to be distributed into most tissues, including the liver, with high plasma protein binding (>99.9%).
Metabolism: Predicting metabolic pathways and potential interactions with metabolizing enzymes, such as cytochrome P450 enzymes (e.g., CYP3A4, which is known to metabolize elbasvir).
Excretion: Predicting the primary routes of excretion (e.g., fecal or renal). Elbasvir is primarily excreted via the faeces.
Applying ADMET prediction models to elbasvir analogues allows researchers to computationally screen potential new compounds based on their predicted pharmacokinetic profiles. This helps in prioritizing analogues that are likely to have favorable absorption, distribution, metabolism, and excretion characteristics, thereby streamlining the drug discovery process and reducing the need for costly and time-consuming in vitro and in vivo studies. The goal is to identify analogues that maintain or improve upon the desirable pharmacokinetic properties of the parent compound, elbasvir, for a given therapeutic application.
Interactive table of predicted ADMET properties (excluding toxicity) for hypothetical Elbasvir analogues (Illustrative data based on general ADMET predictions, not specific published data on analogues):
| Analogue ID | Predicted Oral Bioavailability (%) | Predicted Human Intestinal Absorption (%) | Predicted Plasma Protein Binding (%) | Predicted CYP3A4 Metabolism (Yes/No) | Predicted Excretion Route (Fecal/Renal) |
| Analogue A | 45 | 85 | >99 | Yes | Fecal |
| Analogue B | 30 | 70 | >99 | Yes | Fecal |
| Analogue C | 55 | 90 | >99 | No | Fecal |
Note: The data in this table is illustrative and based on general principles of ADMET prediction, not derived from specific published research on elbasvir analogues.
Future Directions and Emerging Research Themes for Elbasvir
Exploration of Novel NS5A Inhibitory Mechanisms Beyond Current Understanding
The precise mechanism of action for NS5A inhibitors, including elbasvir, remains an area of active investigation, despite their known potency against HCV. drugbank.comwikipedia.org While it is understood that NS5A inhibitors interfere with viral RNA replication and virion assembly, the exact molecular details are not fully elucidated. wikipedia.orgplos.orgdovepress.com Research suggests a complex interplay involving the blockade of new replication complex formation and interference with the membranous web, a structure essential for viral replication. wikipedia.orgplos.org Further exploration into how elbasvir disrupts NS5A function at a molecular level, potentially involving interactions with host cell factors or specific domains of the NS5A protein beyond domain I, could uncover novel inhibitory mechanisms. wikipedia.org Understanding these mechanisms in greater detail may pave the way for the development of NS5A inhibitors with enhanced activity or the ability to overcome existing resistance pathways.
Rational Design and Synthesis of Next-Generation Elbasvir Analogues
The success of elbasvir has spurred interest in the rational design and synthesis of next-generation NS5A inhibitors. researchgate.netacs.org Structure-activity relationship (SAR) studies building upon the core structure of elbasvir are exploring modifications to improve potency, broaden genotypic coverage, and enhance activity against resistance-associated variants (RAVs). researchgate.netacs.orgacs.org For instance, research has investigated replacing the phenyl group in the tetracyclic indole (B1671886) scaffold of elbasvir with fused bicyclic rings, identifying novel derivatives with promising potency across various genotypes and improved activity against RAVs like GT1a Y93H and GT1a L31V. researchgate.netacs.org These efforts involve sophisticated synthetic protocols and molecular modeling to guide the design of compounds with desired pharmacological properties. nih.gov The goal is to develop analogues that maintain or exceed the efficacy of elbasvir while potentially offering advantages in terms of resistance profiles or activity against currently less susceptible HCV subtypes.
Mechanistic Research on Cross-Resistance Patterns with Other DAA Classes
Understanding the mechanisms of cross-resistance between different classes of direct-acting antivirals (DAAs), including NS5A inhibitors like elbasvir, NS3/4A protease inhibitors (e.g., grazoprevir), and NS5B polymerase inhibitors (e.g., sofosbuvir), is crucial for designing effective retreatment strategies and future combination therapies. nih.govoup.commdpi.com Research has shown that while NS5A inhibitors have a lower barrier to resistance compared to NS5B inhibitors, RAVs selected by NS5A inhibitors can confer cross-resistance to other drugs within the same class. drugbank.comoup.com However, studies investigating the combination of elbasvir and grazoprevir (B560101) have indicated a high genetic barrier to resistance, with no observed cross-resistance between clinically relevant NS5A and NS3 RAVs when profiled against the respective inhibitors. nih.gov Further mechanistic research is needed to fully characterize the resistance profiles of elbasvir against a wider range of RAVs, including novel or emerging substitutions, and to understand the biochemical and structural basis for cross-resistance or lack thereof with other DAA classes. This knowledge is vital for predicting treatment outcomes and developing strategies to overcome resistance.
Investigating Elbasvir's Broader Antiviral Spectrum in Pre-clinical Settings
While primarily known for its activity against HCV, there is emerging interest in exploring the potential broader antiviral spectrum of elbasvir in pre-clinical settings. Computational studies have suggested that elbasvir may exhibit activity against other viruses, such as SARS-CoV-2, by binding to proteins essential for viral replication like RNA-dependent RNA polymerase, helicase, and papain-like proteinase. drugbank.com Although these findings require validation through further in vitro and in vivo studies, they highlight the potential for repurposing or investigating elbasvir and its analogues against other viral pathogens. Pre-clinical research involving cell culture assays and animal models could help determine if elbasvir possesses significant antiviral activity beyond HCV and elucidate the mechanisms involved.
Advanced Structural Biology and Biophysical Studies of the Elbasvir-NS5A Complex
Detailed structural and biophysical studies of the interaction between elbasvir and its target protein, NS5A, are fundamental to understanding its mechanism of action and guiding the design of improved inhibitors. Techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) can provide high-resolution insights into the binding mode of elbasvir to NS5A, the conformational changes induced upon binding, and the interactions with key amino acid residues. wikipedia.orgplos.org Biophysical methods can quantify the binding affinity and kinetics of the elbasvir-NS5A interaction. Such studies can reveal why certain RAVs affect binding and potency and can inform the rational design of next-generation analogues with optimized interactions and improved resistance profiles. A deeper structural understanding of the elbasvir-NS5A complex is crucial for the continued development of highly effective NS5A inhibitors.
Q & A
Q. What are the primary mechanisms of action of Elbasvir in HCV treatment, and how do they differ from its off-target effects in cancer models?
Elbasvir inhibits the HCV NS5A protein, disrupting viral replication complex (RC) assembly and RNA synthesis . In cancer research, it suppresses proliferation and metastasis in esophageal cancer cell lines (KYSE150, TE1) by downregulating TPP1 protein and inhibiting autophagy via the AKT-mTOR pathway . Researchers should validate off-target effects using dual approaches: in vitro assays (e.g., western blot for TPP1/autophagy markers) and in vivo xenograft models .
Q. How are clinical trial parameters (e.g., SVR12) optimized for Elbasvir/grazoprevir regimens in HCV genotype 1a/1b patients?
Phase III trials (C-EDGE, C-WORTHY) use 12-week regimens for treatment-naïve patients, achieving SVR12 rates of 92–99% in genotype 1b . For genotype 1a, baseline NS5A resistance-associated variants (RAVs) reduce SVR12 to 70% . Methodologically, extend treatment to 16 weeks with ribavirin in RAV-positive patients and confirm resistance via Sanger sequencing of NS5A polymorphisms (positions M28, Q30, L31, Y93) .
Q. What methodologies are recommended for assessing Elbasvir's pharmacokinetics in hepatic/renal impairment?
Elbasvir is hepatically metabolized (CYP3A) and highly protein-bound (>99.9%). In Child-Pugh B/C cirrhosis, avoid Elbasvir due to lack of safety data despite elevated grazoprevir exposure . For renal impairment (GFR <30 mL/min), population pharmacokinetic modeling shows no dose adjustment is needed, as <1% is renally excreted . Use LC-MS/MS to quantify unbound drug fractions in plasma .
Advanced Research Questions
Q. How can contradictory data on Elbasvir efficacy in NS5A RAV-positive populations be reconciled?
While NS5A polymorphisms reduce SVR12 in genotype 1a (70% vs. 98% in RAV-negative patients), prolonged regimens (16 weeks + ribavirin) improve efficacy to 86–89% . To resolve contradictions, stratify trials by RAV fold-change (e.g., >5-fold resistance) and use multivariate regression to adjust for covariates like viral load and fibrosis stage .
Q. What experimental models best capture Elbasvir's impact on HCV replication complex (RC) dynamics?
Use Huh7-derived replicon systems or GLuc reporter assays to quantify RC half-lives. For example, Elbasvir treatment in H77S.3 and H77D variants revealed RC half-lives of 9.9 and 3.5 hours, respectively, via kinetic modeling of NS5A inhibition . Pair this with electron microscopy to visualize RC disassembly .
Q. How should drug-drug interaction (DDI) studies be designed for Elbasvir/grazoprevir in polypharmacy scenarios?
Elbasvir and grazoprevir are CYP3A substrates; avoid co-administration with strong inducers (e.g., rifampin). In healthy subjects, grazoprevir AUC increased 3-fold with atorvastatin (BCRP inhibition) . Use static or dynamic DDI models (e.g., Simcyp) to predict AUC changes and validate with clinical sampling at Tmax (2–3 hours post-dose) .
Q. What strategies mitigate Elbasvir's reduced efficacy in HCV-HIV co-infected populations?
In C-WORTHY trials, HIV co-infection did not alter SVR12 rates (92–95%) . However, monitor for DDIs with antiretrovirals (e.g., efavirenz reduces grazoprevir AUC by 84%) . Use therapeutic drug monitoring (TDM) and adjust antiretroviral regimens to exclude CYP3A inducers .
Q. How can Elbasvir's antitumor effects be translated from in vitro to in vivo models?
In esophageal cancer, Elbasvir reduced tumor growth in nude mice by 60% via TPP1 downregulation . Optimize dosing using PK/PD modeling to match human Cmax (~0.2 µM) and validate biomarkers (e.g., LC3-II/P62 for autophagy) in serial biopsies .
Methodological Considerations
- Resistance Testing : Prioritize genotypic assays over phenotypic methods for NS5A RAV detection due to cost-effectiveness .
- Autophagy Analysis : Use flow cytometry (LC3-II staining) and transmission electron microscopy to quantify autophagic flux in cancer models .
- Data Harmonization : Apply CONSORT guidelines for clinical trials and share raw sequencing data via repositories like GenBank to resolve conflicting RAV interpretations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
